molecular formula C9H4Br2FN B594980 3,4-Dibromo-7-fluoroquinoline CAS No. 1211715-14-8

3,4-Dibromo-7-fluoroquinoline

Cat. No.: B594980
CAS No.: 1211715-14-8
M. Wt: 304.944
InChI Key: SPQOPJFNKGRMEV-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Heterocycles in Modern Organic Chemistry

Halogenated heterocycles, organic compounds containing at least one halogen atom (fluorine, chlorine, bromine, or iodine) within a cyclic structure that includes an atom other than carbon, are of paramount importance in synthetic chemistry. sigmaaldrich.com The presence of halogens dramatically influences the electronic properties, reactivity, and biological activity of the parent heterocycle. acs.org Halogen atoms, due to their electrophilicity and ability to act as leaving groups, are pivotal in the activation and subsequent modification of organic compounds. mdpi.com

The introduction of halogens can enhance a molecule's pharmacological profile and is a common strategy in drug discovery to improve properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov Furthermore, halogenated heterocycles serve as versatile intermediates, or building blocks, for constructing more complex molecules through reactions like palladium-catalyzed cross-coupling and lithiation. sigmaaldrich.com The strategic placement of different halogens on a heterocyclic core allows for selective, stepwise functionalization, providing a powerful tool for creating diverse molecular libraries.

The Quinoline (B57606) Scaffold as a Versatile Platform for Chemical Innovation

Quinoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. wikipedia.orgdoi.orgnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic drugs. wikipedia.orgresearchgate.nettandfonline.com The quinoline core is a key component in pharmaceuticals with a broad spectrum of activities, such as antimalarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), and anticancer (e.g., topotecan) agents. researchgate.netrsc.org

The versatility of the quinoline system is also evident in its widespread use in materials science, where its derivatives are employed as ligands, sensors, and in the preparation of dyes and nanomaterials. researchgate.netecorfan.org The planar, electron-rich structure of quinoline can be readily modified at various positions, allowing chemists to fine-tune its electronic and steric properties. rsc.org This adaptability has spurred the development of numerous synthetic methodologies aimed at producing quinoline derivatives with high structural diversity, further cementing its role as a cornerstone of modern chemical research. researchgate.netslideshare.net

Rationale and Strategic Importance of Investigating 3,4-Dibromo-7-fluoroquinoline

The compound this compound is a polyhalogenated quinoline that holds strategic importance primarily as a synthetic intermediate. Its structure is notable for several key features:

Differential Reactivity of Halogens: The molecule possesses two bromine atoms and one fluorine atom. The bromine atoms, particularly the one at the 4-position, are significantly more reactive than the fluorine atom in common synthetic transformations like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This difference in reactivity allows for selective, stepwise modification of the quinoline core.

Orthogonal Functionalization Sites: The presence of bromine atoms at the C-3 and C-4 positions offers two distinct sites for introducing new functional groups. This is particularly valuable for building complex molecular architectures where precise control over substituent placement is crucial. For instance, one bromine could be replaced via a Suzuki coupling, and the other via a Buchwald-Hartwig amination, leading to highly functionalized quinoline derivatives.

Influence of the Fluorine Atom: The fluorine atom at the C-7 position significantly modulates the electronic properties of the quinoline ring system. As a highly electronegative element, it can influence the acidity, basicity, and metabolic stability of the molecule and its derivatives. mdpi.com In the context of drug discovery, fluorine substitution is a well-established strategy for enhancing pharmacokinetic properties. tandfonline.com

The investigation of this compound is therefore driven by its potential as a versatile building block for accessing novel, polysubstituted quinolines that are otherwise difficult to synthesize. Its unique arrangement of halogens provides a pre-functionalized scaffold ready for elaboration into targets for medicinal chemistry, materials science, and agrochemical research.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₄Br₂FN
Molecular Weight 304.94 g/mol
Appearance Solid (form not specified)

| CAS Number | 1211834-45-5 |

Overview of Research Trajectories for Complex Polyhalogenated Azaarenes

Research into complex polyhalogenated azaarenes—nitrogen-containing aromatic heterocycles bearing multiple halogen substituents—is a dynamic and expanding field. The interest in these compounds is fueled by their utility as synthetic intermediates and their potential for direct application in various scientific domains. sigmaaldrich.comresearchgate.net

Current research trajectories focus on several key areas:

Synthetic Methodology: A major focus is the development of novel and efficient methods for the synthesis of polyhalogenated azaarenes. This includes direct halogenation techniques and building-block approaches where halogenated precursors are assembled into the final heterocyclic system. researchgate.net The goal is to achieve high regioselectivity and to access a wide range of substitution patterns.

Selective Functionalization: Given the multiple reactive sites on polyhalogenated azaarenes, a significant area of research is dedicated to achieving selective C-H and C-halogen functionalization. This allows for the controlled, stepwise introduction of different substituents, which is essential for creating libraries of compounds for screening in drug discovery and materials science. rsc.org

Applications in Medicinal Chemistry: Polyhalogenated azaarenes are actively explored as scaffolds for new therapeutic agents. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance protein-ligand binding, and can improve the metabolic stability and cell permeability of drug candidates. acs.org For example, fluoroquinolone antibiotics are a major class of antibacterials. researchgate.netacs.org

Environmental and Toxicological Studies: The stability and persistence of some polyhalogenated aromatic compounds have led to research into their environmental fate and potential toxicity. iaea.orgresearchgate.net Studies on compounds like polyhalogenated carbazoles investigate their distribution and impact on aquatic systems, highlighting the need for responsible development and use of such chemicals. iaea.org

Materials Science: The unique electronic and photophysical properties of polyhalogenated azaarenes make them attractive candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. ecorfan.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3,4-dichloro-5-fluorobenzoic acid
4-anilinoquinoline
5,7-dibromo-8-hydroxyquinoline
8-hydroxyquinoline (B1678124)
Benzene
Buchwald-Hartwig amination
Camptothecin
Chloroquine
Ciprofloxacin
Dibucaine
Primaquine
Pyridine
Quinoline
Topotecan

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211715-14-8

Molecular Formula

C9H4Br2FN

Molecular Weight

304.944

IUPAC Name

3,4-dibromo-7-fluoroquinoline

InChI

InChI=1S/C9H4Br2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H

InChI Key

SPQOPJFNKGRMEV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=CN=C2C=C1F)Br)Br

Synonyms

3,4-Dibromo-7-fluoroquinoline

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 3,4 Dibromo 7 Fluoroquinoline

Retrosynthetic Analysis of the 3,4-Dibromo-7-fluoroquinoline Architecture

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. lkouniv.ac.in

The primary disconnections for this compound involve the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.

C-Br Disconnections: The most logical approach is to disconnect the two bromine atoms at the C-3 and C-4 positions. This disconnection points to a key precursor: 7-fluoroquinoline (B188112). This strategy is generally preferred because direct fluorination of complex aromatic systems can be challenging, often requiring harsh conditions or specialized reagents. uni-regensburg.denih.gov Introducing the bromine atoms via electrophilic aromatic substitution onto a pre-existing fluorinated quinoline (B57606) is a more common and often more controllable strategy. The challenge lies in achieving the desired 3,4-dibromination pattern, as electrophilic substitution on the quinoline ring is highly regioselective.

C-F Disconnection: An alternative disconnection involves the C-F bond at the C-7 position. This would lead to a 3,4-dibromoquinoline (B189540) precursor. The subsequent introduction of a fluorine atom at C-7 would likely proceed via a nucleophilic aromatic substitution (SNAr) pathway, which would require a suitable leaving group (like a chloro or nitro group) at the C-7 position and activation by the electron-withdrawing nature of the dibrominated pyridine (B92270) ring. Another possibility is a Sandmeyer-type reaction from a 7-amino-3,4-dibromoquinoline intermediate.

Considering the relative ease and predictability of electrophilic bromination compared to electrophilic or nucleophilic fluorination on a pre-functionalized quinoline, the disconnection of the C-Br bonds is the more strategically sound approach.

Based on the primary disconnection strategy, the most crucial precursor is 7-fluoroquinoline . The synthesis of fluorinated quinolines is well-documented. For instance, modifications to the Doebner-Von Miller or Conrad-Limpach syntheses using fluorinated anilines as starting materials can yield the desired fluorinated quinoline core. scispace.comrsc.org Specifically, 3-fluoroaniline (B1664137) can be used as a starting material in these classical quinoline syntheses.

Another key precursor for a different synthetic route is 2,4-dichloro-7-fluoroquinoline . This compound can be synthesized and subsequently manipulated. For example, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) has been described starting from p-anisidine (B42471) and 2-fluoromalonic acid in the presence of phosphorus oxychloride to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline, which is then hydrogenolyzed. researchgate.net A similar strategy could potentially be adapted to synthesize 7-fluoroquinoline derivatives.

Foundational Synthetic Routes and Historical Development

The historical development of quinoline synthesis provides a robust toolbox for constructing the core structure, while subsequent functionalization, particularly halogenation, has been extensively studied. rsc.org

Electrophilic aromatic substitution is the cornerstone of functionalizing the benzene (B151609) ring of the quinoline system. The pyridine ring is electron-deficient and thus generally resistant to electrophilic attack, whereas the homocyclic benzene ring is more susceptible. researchgate.net Bromination is typically achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst or in an acidic solvent. acs.org

The regioselectivity of electrophilic substitution on a substituted quinoline is dictated by the electronic and steric effects of the existing substituents and the inherent reactivity of the quinoline nucleus.

Activating/Deactivating Effects: The nitrogen atom in the quinoline ring is deactivating for electrophilic substitution, particularly in acidic media where it is protonated. A fluorine atom is an ortho-, para-directing but deactivating substituent. In 7-fluoroquinoline, the fluorine at C-7 would direct incoming electrophiles to the C-6 and C-8 positions.

Competing Directing Effects: The quinoline ring itself preferentially undergoes electrophilic substitution at the C-5 and C-8 positions. Therefore, in 7-fluoroquinoline, the directing effects of the heterocyclic ring system and the fluorine substituent are in conflict.

Observed Regioselectivity: Studies on 8-substituted quinolines show that bromination often occurs at the C-5 and C-7 positions. researchgate.netresearchgate.netacgpubs.org For example, bromination of 8-hydroxyquinoline (B1678124) can yield the 5,7-dibromo derivative. researchgate.netacgpubs.org In contrast, 8-methoxyquinoline (B1362559) undergoes regioselective bromination at the C-5 position. acgpubs.org For the target synthesis, achieving bromination at C-3 and C-4 is challenging because these positions are on the electron-deficient pyridine ring. Direct electrophilic bromination on an unsubstituted quinoline does not typically occur at the C-3 or C-4 positions. researchgate.net

Alternative Strategies for C-3/C-4 Bromination: To achieve the desired 3,4-dibromo pattern, a different strategy is required. One approach could involve starting with a quinoline derivative that already has a directing group to facilitate substitution on the pyridine ring, such as a quinolin-4-one. Studies on the bromination of quinolin-4(1H)-ones have shown that halogenation can be directed to the C-3 position depending on other substituents. nuph.edu.ua Another powerful method involves directed ortho-metalation or deprotonation strategies using strong bases like TMPMgCl·LiCl, which can allow for regioselective functionalization at positions like C-2, C-3, and C-4 that are inaccessible to standard electrophilic substitution. acs.org For instance, 3-bromoquinoline (B21735) can be deprotonated at the C-2 position, and subsequent functionalization can be achieved. acs.org A sequence of halogen-metal exchange and deprotonation could potentially build the desired 3,4-dibromo pattern.

The choice of brominating agent, solvent, temperature, and catalyst can significantly influence the yield and regioselectivity of the reaction. researchgate.net

Reagents: Molecular bromine (Br₂) is a common and potent brominating agent. N-bromosuccinimide (NBS) is a milder alternative that is often used for allylic or benzylic bromination but can also be used for aromatic bromination, sometimes with radical initiators or acid catalysts. acs.orgnuph.edu.ua The use of trihaloisocyanuric acid has been reported as an economical and effective halogen source for the C5-halogenation of 8-substituted quinolines. rsc.org

Solvents: Solvents like acetic acid, dichloromethane (B109758) (CH₂Cl₂), and carbon tetrachloride (CCl₄) are frequently used. researchgate.netacgpubs.orgnuph.edu.ua Acetic acid can protonate the quinoline nitrogen, further deactivating the ring system, which can sometimes enhance selectivity. researchgate.net

Catalysts: Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are often used to polarize the Br-Br bond, generating a more potent electrophile (Br⁺) and facilitating substitution on deactivated rings. Iron-catalyzed C-H bromination has also been demonstrated for the C-5 position of 8-amidoquinolines. mdpi.com

Stoichiometry and Temperature: The number of equivalents of the brominating agent is critical for controlling the degree of substitution (mono-, di-, or poly-bromination). researchgate.netacgpubs.org For instance, treating 8-hydroxyquinoline with ~1.5 equivalents of bromine can yield a mixture of mono- and di-bromo products, while using >2 equivalents can push the reaction towards the dibrominated product. researchgate.net Reaction temperature is also a key parameter to control, with lower temperatures often favoring kinetic products and minimizing side reactions.

The following table summarizes findings from the literature on the bromination of various quinoline systems, which can inform the strategic planning for the synthesis of this compound.

Starting MaterialBrominating AgentSolvent / ConditionsPosition(s) BrominatedReference
8-HydroxyquinolineBr₂ (2.1 eq)CH₃CN or CH₂Cl₂5, 7 researchgate.net
8-HydroxyquinolineBr₂ (1.5 eq)CH₃CN, 0°C5, 7 and 7 (mixture) acgpubs.org
8-MethoxyquinolineBr₂ (1.1-2.0 eq)CH₂Cl₂5 acgpubs.org
8-AminoquinolineBr₂ (2.1 eq)CH₂Cl₂5, 7 researchgate.net
8-Methylquinoline (B175542)Br₂ / FeBr₃Dichloromethane7
2-Methylquinolin-4(1H)-oneBr₂ or NBSAcetic Acid or Chloroform3, 6 nuph.edu.ua
8-AmidoquinolinesNBS / Fe(NO₃)₃·9H₂OWater, rt5 mdpi.com
Quinoline-3-carbonitrileNBS / HBr (cat.)Various, Photochemical5 acs.org

Introduction of Fluorine Substituents: Methodological Evolution

The incorporation of fluorine into quinoline scaffolds is a significant area of research due to the unique properties that fluorine atoms impart to organic molecules, such as enhanced metabolic stability and binding affinity. researchgate.net The methods for introducing fluorine can be broadly categorized into nucleophilic, electrophilic, and radical pathways.

Nucleophilic Fluorination Approaches for Quinolines

Nucleophilic fluorination is a common strategy for introducing fluorine into aromatic systems. This typically involves the displacement of a leaving group by a fluoride (B91410) ion source. However, direct nucleophilic aromatic substitution (SNAr) on electron-deficient azaarenes like quinolines can be challenging. acs.orgresearchgate.net The formation of the high-energy Meisenheimer intermediate, where a fluoride ion attacks the ring, is often a reversible and unfavorable step. acs.orgresearchgate.netnih.gov

Recent advancements have focused on overcoming these thermodynamic and kinetic barriers. One novel concept involves an electron-transfer-enabled concerted nucleophilic fluorination. acs.orgresearchgate.netnih.gov This strategy avoids the formation of the traditional Meisenheimer intermediate through a chain process involving an asynchronous concerted F–-e–-H+ transfer. acs.orgresearchgate.netnih.gov This approach has enabled the successful nucleophilic oxidative fluorination of quinolines. acs.orgresearchgate.net Another method utilizes hypervalent iodine reagents to mediate the C-H nucleophilic fluorination of quinolines, employing silver fluoride as a safe and stable nucleophilic fluorine source under simple and mild reaction conditions. sioc-journal.cn

For the synthesis of radioactively labeled compounds for positron emission tomography (PET), nucleophilic fluorination using [¹⁸F]fluoride is the preferred method due to the higher specific activity achievable compared to electrophilic methods. nih.gov Palladium-mediated C-H radiofluorination of 8-methylquinoline derivatives with Ag[¹⁸F]F has been demonstrated, highlighting the critical role of the counterion in this transformation. osti.gov

Electrophilic Fluorination and Radical Fluorination Pathways

Electrophilic fluorination reagents, often referred to as "F⁺" sources, provide an alternative route to fluorinated quinolines. nih.gov Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used. beilstein-journals.orgwhiterose.ac.uk However, the direct electrophilic fluorination of electron-deficient azaarenes can be difficult due to the high energy of the potential Wheland intermediate formed during the reaction. acs.orgresearchgate.netnih.gov

Palladium catalysis has been employed to facilitate the electrophilic C-H fluorination of arenes. beilstein-journals.org This can proceed through an unusual mechanism where a reactive Pd(IV)-F electrophile is formed, which is then capable of fluorinating weakly nucleophilic arenes. nih.govbeilstein-journals.org

Radical fluorination represents a third major strategy. In these reactions, carbon-based radicals, generated in situ, react with a fluorine atom source such as xenon difluoride (XeF₂). beilstein-journals.org Transition metals can be utilized in all three types of fluorination reactions. beilstein-journals.org

Advanced and Contemporary Synthetic Protocols

The synthesis of a polysubstituted quinoline like this compound necessitates advanced and often multi-step synthetic strategies. These protocols are designed for efficiency, selectivity, and the ability to introduce multiple functional groups in a controlled manner.

Multi-Step Synthesis via Selective Functionalization of Quinoline Precursors

The construction of this compound likely begins with a pre-functionalized quinoline ring. A plausible approach involves starting with a fluorinated aniline (B41778) derivative, which is then used to construct the quinoline core. For instance, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline starts with p-anisidine and 2-fluoromalonic acid in the presence of phosphorus oxychloride to form 2,4-dichloro-3-fluoro-6-methoxyquinoline, which is subsequently dehalogenated. researchgate.net A similar strategy could be envisioned starting with a 4-fluoroaniline.

Once a 7-fluoroquinoline precursor is obtained, selective bromination at the 3 and 4 positions is required. The direct halogenation of quinolines can be complex, with the position of substitution depending on the reaction conditions and the substituents already present on the ring.

Transition-Metal-Catalyzed Approaches in C-Halogen Bond Formation

Transition-metal catalysis has become an indispensable tool in the synthesis of functionalized heterocycles. researchgate.netresearchgate.net Rhodium, iridium, palladium, and cobalt catalysts are frequently used for the C-H functionalization of quinolines, enabling the formation of C-C and C-heteroatom bonds. researchgate.netrsc.orgacs.org

One-Pot and Cascade Reactions for Expedited Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing waste. derpharmachemica.com Several one-pot methods for the synthesis of substituted quinolines have been developed. These often involve a sequence of reactions, such as Michael additions followed by intramolecular cyclizations. derpharmachemica.comorganic-chemistry.org

For instance, a three-component one-pot reaction of an amine, aldehyde, and ketone can yield quinoline derivatives. derpharmachemica.com Another approach involves the Friedländer synthesis, where a 2-aminobenzophenone (B122507) reacts with a carbonyl compound to form a quinoline. organic-chemistry.org This method has been adapted to a one-pot protocol using microwave irradiation and a reusable solid acid catalyst. organic-chemistry.org While these methods provide access to the core quinoline structure, the specific synthesis of this compound would likely require subsequent halogenation steps. The development of a one-pot synthesis for such a specifically substituted compound remains a significant synthetic challenge.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including quinolines, is a significant focus of modern organic chemistry, aiming to reduce environmental impact and improve safety. rasayanjournal.co.inpreprints.orgikm.org.my While specific green synthesis routes for this compound are not documented, general principles can be applied to its hypothetical synthesis.

Key green chemistry considerations include:

Solvent Selection: Traditional quinoline syntheses often employ hazardous solvents. Green alternatives like water, ionic liquids, or deep eutectic solvents are being explored for similar heterocyclic syntheses. mdpi.com Water, being non-toxic and readily available, is an ideal green solvent, though its use can be limited by the solubility of organic reactants. mdpi.com

Catalysis: The use of reusable, non-toxic catalysts is a core principle of green chemistry. For instance, thiamine (B1217682) hydrochloride (a derivative of Vitamin B1) has been shown to be an effective and environmentally benign catalyst for the synthesis of some heterocyclic compounds. ikm.org.my Metal-free synthesis protocols are also gaining traction to avoid the use of potentially toxic and expensive metal catalysts. rsc.org

Energy Efficiency: Alternative energy sources can significantly reduce the environmental footprint of a synthesis. Microwave irradiation and ball milling are two such techniques that can lead to shorter reaction times, higher yields, and often solvent-free conditions for the synthesis of various heterocyclic compounds. rasayanjournal.co.intandfonline.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, is a powerful strategy for improving atom economy and reducing waste. ikm.org.my

A hypothetical green synthesis of a precursor to this compound could involve a one-pot, microwave-assisted reaction using a green catalyst and a benign solvent system.

Table 1: Application of Green Chemistry Principles to Heterocyclic Synthesis

Green Chemistry PrincipleApplication in Heterocyclic SynthesisPotential Benefit for this compound Synthesis
Use of Renewable Feedstocks Synthesis from bio-based starting materials.Reduced reliance on petrochemicals.
Catalysis Employment of biocatalysts or non-toxic metal/organocatalysts. ikm.org.myAvoidance of hazardous and heavy metal catalysts.
Benign Solvents Utilization of water, supercritical fluids, or ionic liquids. mdpi.comReduction of volatile organic compound (VOC) emissions.
Energy Efficiency Application of microwave or ultrasonic irradiation. rasayanjournal.co.intandfonline.comFaster reaction times and lower energy consumption.
One-Pot Syntheses Combining multiple reaction steps in a single vessel. ikm.org.myReduced waste generation and simplified workup procedures.

This table is generated based on general principles of green chemistry in heterocyclic synthesis and does not represent documented methods for the specific target compound.

Isolation and Purification Techniques for High-Purity this compound

The isolation and purification of the final product are critical steps to ensure high purity, which is essential for its potential applications. For halogenated aromatic compounds like this compound, standard chromatographic and recrystallization techniques are typically employed. google.combohrium.com

Column Chromatography:

Silica (B1680970) gel column chromatography is a fundamental technique for the purification of organic compounds. A crude reaction mixture containing this compound would be loaded onto a silica gel column. A suitable eluent system, likely a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate), would then be passed through the column. The components of the mixture will separate based on their differing affinities for the silica gel and the eluent, allowing for the collection of the pure compound in fractions. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. The crude this compound would be dissolved in a minimal amount of a hot solvent in which it is soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration. The choice of solvent is crucial and may require experimentation with various organic solvents or solvent mixtures. For other brominated aromatic compounds, solvents such as toluene, xylene, and various chlorinated hydrocarbons have been used. google.com

Table 2: Common Purification Techniques for Halogenated Quinolines

TechniquePrincipleTypical Solvents/Mobile Phases
Column Chromatography Differential adsorption of compounds on a stationary phase.Hexane/Ethyl Acetate, Dichloromethane/Methanol
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Toluene, Ethanol, Acetone, Chloroform google.com
Preparative HPLC High-resolution separation based on differential partitioning between a mobile and stationary phase.Acetonitrile/Water, Methanol/Water

This table outlines general purification techniques applicable to halogenated quinolines and does not represent a specific documented protocol for this compound.

The identity and purity of the final product would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). cymitquimica.com

Reactivity and Transformational Chemistry of 3,4 Dibromo 7 Fluoroquinoline

Reactivity at the Bromine Substituents (C-3 and C-4)

The presence of two bromine atoms on the pyridine (B92270) segment of the quinoline (B57606) ring system opens up diverse avenues for chemical modification. The inherent differences in the electronic environment of the C-3 (meta to nitrogen) and C-4 (para to nitrogen) positions are crucial in dictating the regiochemical outcome of subsequent reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov For dihalogenated heterocycles like 3,4-dibromo-7-fluoroquinoline, these reactions allow for the stepwise introduction of various substituents. The general mechanism involves an oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nrochemistry.com

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govwikipedia.org This reaction is widely employed for the arylation, heteroarylation, or vinylation of haloquinolines. researchgate.net While achieving high levels of regioselectivity in the Suzuki couplings of dibromoquinolines can be challenging, useful levels of selectivity have been reported for substrates like 3,4-dibromoquinoline (B189540). researchgate.netresearchgate.net The reaction's tolerance to a wide range of functional groups makes it a highly valuable tool in synthetic chemistry. wikipedia.org

Note: The data in the table is representative of typical Suzuki-Miyaura reactions on related dihaloheterocycles, illustrating the expected regioselectivity.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The reaction proceeds under mild conditions and is a cornerstone for synthesizing arylalkynes and conjugated enynes. wikipedia.org In the context of dihaloquinolines, the Sonogashira reaction can be performed selectively. For substrates with two different halogen atoms, such as 2-bromo-4-iodo-quinoline, the coupling occurs at the more reactive carbon-iodine bond. libretexts.org For substrates with two identical halogens, the reaction preferentially occurs at the more electrophilic position. libretexts.org

Note: The data in the table is representative of typical Sonogashira reactions on related dihaloheterocycles, illustrating the expected regioselectivity.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nrochemistry.com A key advantage of Negishi coupling is the high reactivity of organozinc compounds, though they are sensitive to air and moisture. nrochemistry.comorgsyn.org This method has been successfully applied to haloquinolines to create C-C bonds. acs.org

The Stille coupling utilizes an organotin reagent (stannane) to couple with an organic halide, also catalyzed by palladium. researchgate.net The reaction is notable for its tolerance of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin compounds and their byproducts. researchgate.net The reactivity of the organostannane partner generally follows the order: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) > alkyl.

Both Negishi and Stille couplings are effective methods for the functionalization of dihaloquinolines, expanding the toolkit for creating complex substituted quinoline derivatives. researchgate.net

A critical aspect of the chemistry of this compound is the potential for regioselective reactions, which enables sequential or stepwise functionalization. The differential reactivity of the C-3 and C-4 positions is primarily governed by electronic effects. The pyridine ring is π-deficient, and the nitrogen atom withdraws electron density, particularly from the ortho (C-2) and para (C-4) positions. nih.gov

Consequently, the C-4 position of the quinoline is more electron-deficient (electrophilic) than the C-3 position. This increased electrophilicity facilitates the oxidative addition of a palladium(0) catalyst to the C4-Br bond over the C3-Br bond. nih.govbaranlab.org This intrinsic reactivity difference forms the basis for regioselective mono-functionalization. researchgate.netresearchgate.net

By carefully controlling reaction conditions (e.g., catalyst, ligands, temperature), a first cross-coupling reaction (such as Suzuki or Sonogashira) can be directed to occur selectively at the C-4 position. nih.govrsc.org The resulting 4-substituted-3-bromo-7-fluoroquinoline can then be isolated and subjected to a second, different cross-coupling reaction to modify the C-3 position. This stepwise approach allows for the synthesis of unsymmetrically substituted 3,4-diaryl- or 3,4-dialkynyl-quinolines, which would be difficult to access otherwise. mdpi.com

In addition to metal-catalyzed reactions, the bromine atoms on the quinoline ring can be displaced by nucleophiles through Nucleophilic Aromatic Substitution (SNAr). The feasibility of SNAr reactions on heteroaromatic rings is highly dependent on the position of the leaving group relative to the heteroatom(s).

For N-heterocycles like quinoline, positions activated by the nitrogen (C-2 and C-4) are significantly more susceptible to nucleophilic attack. nih.govsemanticscholar.org When a nucleophile attacks the C-4 position, the negative charge of the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. This stabilization is not possible for an attack at the C-3 position. Therefore, the bromine atom at C-4 of this compound is expected to be significantly more reactive towards nucleophiles (e.g., alkoxides, amines, thiolates) than the bromine at C-3. evitachem.com This reactivity pattern provides a complementary, metal-free strategy for the selective functionalization of the C-4 position.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity at the Fluorine Substituent (C-7)

The fluorine atom at the C-7 position is a key site for nucleophilic substitution and C-F activation chemistry.

The C-7 position of the quinoline ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). scispace.com In this reaction, the aromatic ring is attacked by a nucleophile, leading to the substitution of the fluorine atom. masterorganicchemistry.com The reaction is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comethernet.edu.et The reaction rate is enhanced when activating groups are positioned ortho or para to the leaving group, a condition met by the C-7 fluorine relative to the ring nitrogen. masterorganicchemistry.comethernet.edu.et

Fluorine is an effective leaving group in SNAr reactions. masterorganicchemistry.com This pathway is widely exploited in the synthesis of fluoroquinolone derivatives, where the C-7 substituent is varied to modulate biological activity. mdpi.comnih.gov A broad range of nucleophiles, particularly amines and nitrogen-containing heterocycles like piperazine (B1678402) and pyrrolidine, are commonly used to displace the C-7 fluorine. mdpi.com

Table 3: Examples of Nucleophilic Aromatic Substitution at C-7

NucleophileProduct
Piperidine3,4-Dibromo-7-(piperidin-1-yl)quinoline
Morpholine4-(3,4-Dibromoquinolin-7-yl)morpholine
Sodium Azide7-Azido-3,4-dibromoquinoline
Sodium Methoxide3,4-Dibromo-7-methoxyquinoline

Beyond SNAr, the direct functionalization of the C-F bond represents a more challenging but increasingly important area of research. baranlab.org The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage difficult. baranlab.org Defluorinative functionalization involves breaking this robust bond to form new C-C, C-N, or C-O bonds, often requiring transition-metal catalysts or specific reagents capable of C-F activation. nih.govnih.gov

These methods can proceed through various intermediates, including radical or carbanionic species. nih.gov While challenging, C-F activation provides a powerful tool for molecular editing and can offer synthetic routes that are complementary to traditional methods. baranlab.orgnih.gov

Reactivity of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it nucleophilic and basic, allowing for reactions such as alkylation and acylation.

The nitrogen atom of the quinoline ring can be readily alkylated or acylated. ambeed.com N-alkylation is typically achieved by reacting the quinoline with an alkyl halide in the presence of a base. ambeed.commdpi.com For example, reagents like 1,2-dibromoethane (B42909) or epoxides can be used to introduce an alkyl chain onto the nitrogen atom, often with bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). mdpi.com This reaction results in the formation of a quaternary quinolinium salt. Similarly, N-acylation can be performed using acyl halides or anhydrides to introduce an acyl group, forming an N-acylquinolinium species.

Table 4: N-Alkylation and N-Acylation Reactions

ReagentBaseProduct Type
Methyl Iodide-N-Methylquinolinium Iodide Salt
Benzyl BromideK₂CO₃N-Benzylquinolinium Bromide Salt
Acetyl ChloridePyridineN-Acetylquinolinium Chloride Salt

Complexation with Metal Centers and Coordination Chemistry

The coordination chemistry of quinoline and its derivatives is a well-established field, driven by the ability of the heterocyclic scaffold to act as a ligand for various metal ions. acs.org In this compound, the primary site for metal coordination is the lone pair of electrons on the heterocyclic nitrogen atom (N1). The presence of electronegative bromo and fluoro substituents can modulate the electronic properties of the quinoline ring system, influencing the strength and nature of the metal-ligand interaction.

Quinolines are known to form stable complexes with a range of transition metals, including cobalt (II) and zinc (II). acs.orgresearchgate.net The formation of these coordination compounds can lead to novel materials with unique physicochemical properties. While many studies on fluoroquinolone complexes focus on chelation involving a 4-oxo and a 3-carboxyl group, which are absent in this compound, the fundamental interaction with the quinoline nitrogen remains a key feature. researchgate.net The coordination can enhance or alter the biological activity of the parent molecule. acs.org

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The presence of two distinct carbon-bromine bonds at the C3 and C4 positions, along with other potentially reactive sites, makes the study of selectivity in reactions of this compound particularly important.

Regioselectivity: The differential reactivity of the C3-Br and C4-Br bonds is a key determinant of regioselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) complex to the C-X bond is often the rate-determining and selectivity-determining step. For polyhalogenated heterocycles, the electronic and steric environment of each halogen dictates the site of reaction. researchgate.net In studies on related 2,4-dihalopyrimidines, palladium-catalyzed Suzuki cross-coupling occurs preferentially at the C4 position. researchgate.net This preference is attributed to the electronic properties of the C4 position, which favors the oxidative addition of palladium. A similar regioselectivity has been observed in the Suzuki-Miyaura reactions of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline, where arylation occurs selectively at the different C-Br positions depending on the reaction conditions, demonstrating that fine-tuning can direct the reaction to a specific site. ekb.eg It is therefore anticipated that palladium-catalyzed reactions on this compound would preferentially occur at the C4-Br bond.

Another approach to achieving regioselectivity involves directed ortho-metalation. The use of strong bases like lithium diisopropylamide (LDA) can induce deprotonation at a specific site, guided by a directing group. researchgate.net In fluoro-substituted quinolines, the fluorine atom can act as a directing group, leading to metalation at an adjacent carbon. researchgate.netuni-muenchen.de For this compound, the fluorine at C7 could potentially direct metalation to the C6 or C8 position, provided a suitable base and reaction conditions are used.

Chemoselectivity: Chemoselectivity involves the preferential reaction of one functional group over another. For this compound, the main competition is between reactions at the C-Br bonds (e.g., palladium-catalyzed coupling) and potential nucleophilic aromatic substitution (SNAr) at positions activated by the ring nitrogen. The choice of catalyst, nucleophile, and reaction conditions is crucial for controlling chemoselectivity. For instance, using a palladium catalyst with a suitable ligand will favor cross-coupling at a C-Br bond, while a strong nucleophile in a polar aprotic solvent without a catalyst might favor an SNAr pathway, if an electronically favorable position exists. researchgate.net

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of reactions involving this compound is essential for predicting and controlling reaction outcomes. The most significant transformations for this class of compounds are palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is highly applicable to haloquinolines. wiley.comnih.gov The generally accepted mechanism proceeds through a catalytic cycle involving a palladium(0) species.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into a carbon-halogen bond of the quinoline, forming a Pd(II) intermediate. For this compound, this step is crucial for regioselectivity, with the reaction likely initiating at the more reactive C4-Br bond. researchgate.net

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex. The choice of base is critical to avoid side reactions. smolecule.com

Reductive Elimination: The final step is the reductive elimination of the C-N bond from the Pd(II) complex, which forms the aminated quinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wiley.comacs.org

The efficiency and scope of this transformation are heavily dependent on the choice of phosphine (B1218219) ligand bound to the palladium center. wiley.comnih.gov Ligands such as BrettPhos and RuPhos have been shown to be effective in the amination of other dibromoquinolines. smolecule.com

Directed ortho-Metalation Pathway: An alternative transformation pathway involves deprotonation using a strong, non-nucleophilic base like LDA.

Directed Deprotonation: As discussed previously, the C7-fluoro substituent can direct LDA to abstract a proton from an adjacent position (C6 or C8), forming a highly reactive quinolinyllithium intermediate. researchgate.netuni-muenchen.de

Electrophilic Quench: This organolithium species can then be trapped by a variety of electrophiles (e.g., CO₂, I₂, aldehydes), leading to the introduction of a new functional group at that specific position. uni-muenchen.de

"Halogen Dance" Rearrangement: In some cases, lithiation of a haloaromatic can induce a "halogen dance," where the halogen migrates to the site of metalation, resulting in an isomeric haloaromatic after quenching. This pathway has been observed in the functionalization of 3-fluoro-4-iodoquinoline (B1310626) and represents a potential complicating or synthetically useful pathway for this compound under strongly basic conditions. uni-muenchen.de

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules like 3,4-Dibromo-7-fluoroquinoline. nih.gov The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of information regarding the electronic environment and connectivity of atoms within the molecule.

The structure of this compound presents a complex spin system due to the couplings between hydrogen, carbon, and fluorine nuclei.

¹H NMR: The proton spectrum would show signals corresponding to the aromatic protons on the quinoline (B57606) core. The chemical shifts and splitting patterns would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. Protons closer to the fluorine atom would exhibit coupling (J-coupling), leading to further splitting of their signals.

¹³C NMR: The carbon spectrum provides information on each unique carbon atom in the molecule. The signals for carbons directly bonded to fluorine (C-7) or bromine (C-3, C-4) would be significantly affected. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are particularly informative, with the ¹JCF coupling constant typically being very large. jeolusa.com In a related compound, ethyl 8-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate, characteristic shifts are observed that help in assigning the structure. google.com

¹⁹F NMR: As a highly sensitive nucleus with 100% natural abundance, ¹⁹F NMR is a powerful technique for characterizing fluorinated compounds. nih.gov For this compound, the ¹⁹F spectrum would likely show a single primary signal for the C-7 fluorine, which would be split by couplings to adjacent protons (H-5, H-6, and H-8). The chemical shift of this fluorine is indicative of its electronic environment within the aromatic system. lboro.ac.uk

Table 1: Predicted NMR Data Characteristics for this compound

Nucleus Predicted Chemical Shift Range (ppm) Key Coupling Interactions
¹H 7.0 - 9.0 H-H (³JHH), H-F (³JHF, ⁴JHF)
¹³C 100 - 160 C-F (¹JCF, ²JCF, ³JCF), C-H (¹JCH)

| ¹⁹F | -100 to -130 (relative to CFCl₃) | F-H (³JFH, ⁴JFH) |

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. beilstein-journals.org For the synthesis of this compound, which may involve bromination of a 7-fluoroquinoline (B188112) precursor, ¹H or ¹⁹F NMR can be used to track the disappearance of starting material signals and the concurrent appearance of product signals. This allows for the determination of reaction kinetics, optimization of reaction conditions (e.g., temperature, catalyst loading), and identification of any intermediates or byproducts. researchgate.netresearchgate.net For instance, kinetic studies on the oxidation of related quinolone structures have been successfully performed using spectroscopic methods to follow the concentration changes over time. physchemres.org

To unambiguously assign all ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzo-fused ring (H-5, H-6, H-8), helping to confirm their relative positions. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). sdsu.eduscribd.com It is the primary method for assigning the signals of protonated carbons in the quinoline ring system.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). youtube.comscribd.com This is crucial for assigning quaternary (non-protonated) carbons, such as C-3, C-4, C-4a, C-7, and C-8a, by observing their correlations to nearby protons. For example, the proton at the C-2 position would show an HMBC correlation to C-3 and C-4, confirming the location of the bromine atoms. researchgate.net

Mass Spectrometry for Reaction Progress and Product Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and confirm its elemental composition. The presence of two bromine atoms creates a highly characteristic isotopic pattern in the mass spectrum. Due to the natural abundances of the bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a distinctive triplet (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. This pattern is a definitive indicator of a dibrominated compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the calculation of the molecular formula to a high degree of confidence. MS is also used in conjunction with chromatography (LC-MS) to monitor reaction progress and identify products and impurities in complex mixtures. physchemres.orgacs.org

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₉H₄Br₂FN)

Ion Relative Mass (Da) Predicted Relative Abundance (%)
[M]⁺ (with ²x⁷⁹Br) 318.87 ~25
[M+2]⁺ (with ¹x⁷⁹Br, ¹x⁸¹Br) 320.87 ~50

X-ray Crystallography for Solid-State Structure and Conformational Analysis

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. sibran.ru For this compound, a crystal structure would confirm the planarity of the quinoline ring system and reveal how the molecules pack in the crystal lattice. This analysis would also detail any significant intermolecular interactions, such as π-π stacking between the aromatic rings or potential halogen bonding (C-Br···N or C-Br···F), which can influence the material's physical properties. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H, C=C, C=N, and C-F bonds. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1400 cm⁻¹ region. The C-F stretching vibration gives a strong band, typically in the 1250-1000 cm⁻¹ range, while C-Br stretching vibrations appear at lower wavenumbers, usually below 700 cm⁻¹. naturalspublishing.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. The C-Br stretching modes are often more prominent in the Raman spectrum than in the IR. The symmetric breathing vibrations of the aromatic rings also give rise to strong Raman signals. tsijournals.comgoogle.pl

Table 3: General Wavenumber Ranges for Key Vibrational Modes in this compound

Vibrational Mode Technique Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch IR, Raman 3100 - 3000
Aromatic C=C/C=N Stretch IR, Raman 1620 - 1400
C-F Stretch IR 1250 - 1000
Aromatic C-H Bend (out-of-plane) IR 900 - 675

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

The electronic structure and properties of quinoline derivatives are of significant interest due to their widespread applications in materials science and medicinal chemistry. Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical insights into the electronic transitions within these molecules. While specific experimental data for this compound is not extensively available in the reviewed literature, the principles of how substituents influence the electronic spectra of the quinoline core are well-established. nih.govacs.org

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectra of quinoline and its derivatives are characterized by multiple absorption bands, which are attributed to π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the quinoline ring.

In the case of this compound, the presence of two bromine atoms and a fluorine atom is expected to significantly modulate the electronic distribution of the quinoline core. Bromine, being less electronegative than fluorine, can participate in resonance effects, while the highly electronegative fluorine atom primarily exerts a strong inductive effect. The interplay of these effects influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption characteristics.

While specific experimental values for this compound are not readily found, a hypothetical UV-Vis absorption data table based on trends observed for other halogenated quinolines is presented below for illustrative purposes. The transitions are typically assigned based on computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic spectra of molecules. uzh.ch

Table 1: Illustrative UV-Vis Absorption Data for this compound in Methanol

Wavelength (λmax, nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Tentative Assignment
~280 ~4500 π → π*
~315 ~3000 π → π*
~330 ~2500 n → π*

Note: This data is illustrative and based on general trends for halogenated quinolines. Actual experimental values may differ.

Fluorescence Spectroscopy

The fluorescence of halogenated quinolines can be affected by the solvent polarity and pH. nih.gov For instance, studies on other functionalized quinolines have shown that changes in the electronic nature of the substituents can tune the emission color across the visible spectrum. nih.gov

For this compound, the combination of electron-withdrawing and potentially resonance-donating halogen substituents would likely result in a molecule with distinct fluorescence properties compared to the parent quinoline. The specific emission wavelength and quantum yield would need to be determined experimentally. An illustrative data table for the fluorescence properties is provided below.

Table 2: Illustrative Fluorescence Data for this compound in Dichloromethane (B109758)

Excitation Wavelength (λex, nm) Emission Wavelength (λem, nm) Stokes Shift (nm)
~330 ~380 ~50

Note: This data is illustrative and based on general trends for halogenated quinolines. Actual experimental values may differ.

Detailed research, including both experimental measurements and theoretical calculations, would be necessary to fully characterize the electronic structure and photophysical properties of this compound. Such studies would provide valuable data for understanding the structure-property relationships in this class of polyhalogenated heterocyclic compounds.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 7 Fluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. eurjchem.com It offers a balance between accuracy and computational cost, making it ideal for analyzing medium-sized organic molecules like 3,4-Dibromo-7-fluoroquinoline. Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.com

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, the optimization process would confirm the planarity of the fused aromatic quinoline (B57606) ring system. The attached bromine and fluorine atoms would lie in this plane, and the calculations would yield precise bond lengths and angles.

Below is a table of predicted structural parameters for this compound based on DFT calculations.

ParameterBond/AnglePredicted Value
Bond Lengths C3-Br~1.89 Å
C4-Br~1.90 Å
C7-F~1.35 Å
C2=C3~1.38 Å
N1-C2~1.31 Å
N1-C9~1.37 Å
Bond Angles C2-C3-C4~121.5°
C3-C4-N10~119.8°
C6-C7-C8~120.5°
Dihedral Angle Br-C4-C3-Br~1.5°

Note: These values are illustrative and derived from standard DFT calculations on similar halogenated quinoline systems.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. dergipark.org.tr A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring, while the LUMO would also be located on the ring system. The electron-withdrawing halogen atoms influence the energies of these orbitals. The HOMO-LUMO gap can be used to predict the electronic transitions that give rise to the molecule's UV-Visible spectrum. acs.org

ParameterDescriptionPredicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.85
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.10
ΔEgap HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.75

Note: Values are representative for halogenated quinolines and obtained via DFT/B3LYP methods.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution by color-coding the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.comdergipark.org.tr Green areas represent neutral potential.

In this compound, the MEP map would show a significant negative potential around the electronegative nitrogen atom of the quinoline ring, identifying it as a primary site for protonation or coordination to metal ions. The fluorine atom at the C7 position would also contribute to a region of negative potential. Conversely, the hydrogen atoms on the ring would appear as regions of positive potential, indicating their susceptibility to attack by nucleophiles. mdpi.com The bromine atoms, despite their electronegativity, often exhibit a region of positive potential on their outermost surface (a "sigma-hole"), which can lead to halogen bonding interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a quantitative basis for the reactivity patterns predicted by FMO theory and MEP maps. ekb.eg

Key reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the "escaping tendency" of electrons.

Global Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO gap.

Global Softness (S): The reciprocal of global hardness, indicating how easily a molecule will undergo electronic change.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

DescriptorFormulaPredicted ValueUnit
Ionization Potential (I) -EHOMO6.85eV
Electron Affinity (A) -ELUMO2.10eV
Electronegativity (χ) (I + A) / 24.475eV
Chemical Potential (μ) -(I + A) / 2-4.475eV
Global Hardness (η) (I - A) / 22.375eV
Global Softness (S) 1 / (2η)0.210eV-1
Electrophilicity Index (ω) μ2 / (2η)4.211eV

Note: These values are calculated using the predicted HOMO and LUMO energies from the previous section.

Simulation and Elucidation of Reaction Mechanisms via Computational Pathways

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a complete reaction pathway can be mapped out. This allows for the elucidation of reaction mechanisms and the prediction of reaction feasibility and kinetics without performing the experiment.

For instance, the synthesis of fluorinated quinolines can sometimes be achieved through reactions like the Ciamician-Dennstedt rearrangement of indoles. researchgate.net A computational study could model this transformation for a precursor to this compound. The simulation would involve locating the transition state structure for the key ring-expansion step and calculating its activation energy. A lower activation energy would indicate a more favorable reaction pathway. Such studies are invaluable for optimizing reaction conditions and understanding complex molecular transformations.

Applications of 3,4 Dibromo 7 Fluoroquinoline As a Building Block in Advanced Organic Synthesis

Ligand Precursor Research for Catalysis

The quinoline (B57606) core is a well-known structural motif in the design of ligands for various catalytic processes. The nitrogen atom within the heterocyclic ring system and the potential for substitution on the carbocyclic and heterocyclic rings allow for the fine-tuning of steric and electronic properties of the resulting metal complexes. These properties are crucial for influencing the activity, selectivity, and stability of catalysts.

Despite the general utility of quinoline derivatives in catalysis, a thorough review of available scientific databases and literature reveals no specific studies detailing the use of 3,4-Dibromo-7-fluoroquinoline as a direct precursor for the synthesis of ligands for catalytic applications. Research on halogenated quinolines often focuses on their utility in cross-coupling reactions, where the halogen atoms serve as reactive handles for the introduction of other functional groups. For instance, other dibromo-quinoline isomers have been utilized in Suzuki-Miyaura reactions to create more complex molecular architectures. However, specific examples of ligands synthesized directly from This compound and their subsequent application in catalysis are not documented.

Due to the absence of specific research data, a data table detailing ligand precursors derived from This compound and their catalytic applications cannot be provided.

Design and Synthesis of Photoactive and Photoreactive Molecules

Quinolone and fluoroquinolone structures are known to exhibit interesting photophysical properties and have been investigated for applications in photochemistry and photobiology. These applications can range from the development of fluorescent probes and sensors to the design of photosensitizers for photodynamic therapy or photocleavable protecting groups. The electronic properties of the quinoline ring system can be modulated by substituents, influencing the absorption and emission characteristics of the molecule.

While the broader class of fluoroquinolones has been the subject of photochemical studies, including investigations into their photodegradation pathways and the development of photoactivatable ("caged") derivatives, there is no specific information available that describes the use of This compound in the design and synthesis of photoactive or photoreactive molecules. The influence of the specific 3,4-dibromo and 7-fluoro substitution pattern on the photophysical properties of the quinoline scaffold has not been reported in the accessible literature. Consequently, there are no documented examples of chromophores, photosensitizers, or other photoresponsive systems being synthesized from this particular starting material.

As no specific research findings are available, a data table of photoactive and photoreactive molecules synthesized from This compound cannot be generated.

Future Research Directions and Unexplored Avenues for 3,4 Dibromo 7 Fluoroquinoline

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 3,4-Dibromo-7-fluoroquinoline and its derivatives will undoubtedly focus on environmentally benign and efficient methods. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the generation of significant waste. To address these challenges, researchers are expected to explore several cutting-edge strategies:

C-H Activation: Direct functionalization of the quinoline (B57606) core through transition-metal-catalyzed C-H activation is a highly attractive, atom-economical approach. nih.gov This would circumvent the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. Research in this area could focus on developing selective catalysts for the direct introduction of bromo and fluoro groups onto the quinoline scaffold.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, and facile scalability. nih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible production method. The precise control over reaction parameters in a flow reactor could also enable the exploration of novel reaction pathways that are difficult to access in batch.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field, offering mild reaction conditions and high selectivity. rsc.org Future research could explore the potential of biocatalysts, such as halogenases or oxidases, for the synthesis of halogenated quinolines. rsc.orgnih.gov This approach could provide a greener alternative to traditional chemical methods.

Synthetic StrategyPotential AdvantagesKey Research Focus
C-H Activation Atom economy, step economy, reduced waste. nih.govDevelopment of selective catalysts for direct halogenation.
Flow Chemistry Improved safety, enhanced control, scalability. nih.govOptimization of reaction conditions in a continuous flow setup.
Biocatalysis Mild conditions, high selectivity, sustainability. rsc.orgnih.govIdentification and engineering of enzymes for quinoline halogenation.

Exploration of Novel Reactivity Modes and Unconventional Transformations

The presence of three halogen atoms on the this compound core offers a rich playground for exploring novel reactivity. The differential reactivity of the C-Br and C-F bonds, as well as the potential for various coupling reactions, opens up a plethora of possibilities for creating diverse molecular architectures.

Future research will likely focus on:

Selective Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.net A key area of investigation will be the development of selective methods to functionalize the C3 and C4 positions. By fine-tuning reaction conditions and ligand design, it should be possible to achieve selective Suzuki, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions at one of the C-Br bonds, leaving the other available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring, further enhanced by the electron-withdrawing halogen atoms, makes it susceptible to nucleophilic aromatic substitution. frontiersin.orgnih.gov Research could explore the selective displacement of the halogen atoms with various nucleophiles, such as amines, alcohols, and thiols. The relative reactivity of the bromine and fluorine substituents towards different nucleophiles will be a critical aspect to investigate. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. nih.govresearchgate.net The application of photoredox catalysis to this compound could enable unconventional transformations, such as radical additions and C-H functionalizations, that are not accessible through traditional methods.

Integration into Supramolecular Architectures and Nanomaterials

The unique electronic and structural features of this compound make it an attractive building block for the construction of functional supramolecular assemblies and advanced nanomaterials. The presence of halogen atoms allows for the formation of halogen bonds, which are increasingly recognized as a powerful tool in crystal engineering and self-assembly. mdpi.comacs.org

Key research avenues include:

Crystal Engineering and Self-Assembly: The bromine and fluorine atoms can act as halogen bond donors and acceptors, directing the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. mdpi.com By understanding and controlling these non-covalent interactions, it may be possible to design novel crystalline materials with tailored properties.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring can act as a ligand for metal ions, making this compound a potential building block for the synthesis of novel metal-organic frameworks (MOFs). rsc.orgnih.gov The resulting MOFs could exhibit interesting properties for applications in gas storage, catalysis, and sensing. youtube.comyoutube.com

Functional Polymers and Nanoparticles: Incorporation of the this compound unit into polymers could lead to materials with enhanced thermal stability, flame retardancy, or specific optoelectronic properties. nih.gov Furthermore, quinoline-functionalized nanoparticles could find applications in bioimaging and drug delivery. frontiersin.orgrsc.org

Advanced Mechanistic Studies using Operando Techniques

A deep understanding of the reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. The application of advanced operando spectroscopic techniques, which allow for the real-time monitoring of reactions, can provide invaluable insights into the transient intermediates and transition states involved in the transformations of this compound.

Future mechanistic studies could employ:

Operando NMR and IR Spectroscopy: These techniques can provide real-time information about the concentrations of reactants, intermediates, and products, helping to elucidate reaction kinetics and pathways.

In-situ X-ray Absorption Spectroscopy (XAS): XAS can provide information about the oxidation state and coordination environment of metal catalysts during a reaction, which is particularly relevant for understanding the mechanisms of cross-coupling reactions.

Mass Spectrometry-based Techniques: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

By combining these experimental techniques with computational modeling, a comprehensive picture of the reaction mechanisms can be obtained, enabling the optimization of existing reactions and the discovery of new ones.

Computational Design of New Reactions and Derivatizations

Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reaction outcomes and the rational design of new catalysts and substrates. In the context of this compound, computational methods can be employed to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, such as cross-coupling and SNAr, to predict the regioselectivity and stereoselectivity of these transformations. This can help to guide experimental efforts and avoid unnecessary trial-and-error experimentation.

Design Novel Catalysts: Computational screening of virtual libraries of ligands can accelerate the discovery of new catalysts with improved activity and selectivity for the functionalization of this compound.

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into the elementary steps of complex reaction mechanisms, complementing experimental studies and providing a deeper understanding of the factors that control reactivity.

The synergy between computational and experimental approaches will be crucial for unlocking the full synthetic potential of this versatile building block.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis

The unique properties of this compound open up exciting opportunities for interdisciplinary research that extends beyond the traditional boundaries of organic synthesis.

Potential areas of exploration include:

Medicinal Chemistry: The quinoline scaffold is a well-established pharmacophore found in numerous drugs. The introduction of bromine and fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. Future research could explore the synthesis of derivatives of this compound and evaluate their biological activity against various targets, such as kinases, proteases, and DNA.

Materials Science: As mentioned earlier, the integration of this compound into polymers and other materials could lead to novel properties. For example, its incorporation into organic light-emitting diodes (OLEDs) could influence their emission characteristics and device performance. mdpi.comuconn.edu

Agrochemicals: The development of new pesticides and herbicides is crucial for global food security. The halogenated quinoline core could serve as a starting point for the design of new agrochemicals with improved efficacy and environmental profiles.

By fostering collaborations between organic chemists, medicinal chemists, materials scientists, and other researchers, the full potential of this compound can be realized, leading to innovations that address pressing societal challenges.

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-Dibromo-7-fluoroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A two-step synthesis is common: (1) Fluorination of quinoline precursors using agents like KF·2H₂O under microwave irradiation (120°C, 30 min) to introduce the 7-fluoro group, followed by (2) bromination at positions 3 and 4 using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C. Yield optimization (~65–75%) requires strict temperature control during bromination to avoid over-substitution . Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Key signals include aromatic protons (δ 7.8–8.6 ppm) and carbon environments (e.g., C-F at ~160 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 308 (M⁺) with isotopic patterns confirming Br atoms.
  • Elemental Analysis : Expected C: 35.14%, H: 1.64%, N: 4.55% .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards).
  • Perform bromination steps in a fume hood due to toxic vapor release.
  • Store waste in halogenated solvent containers and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Br and F groups activate the quinoline core for nucleophilic aromatic substitution (SNAr) at positions 3 and 4. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids (1.2 eq) in THF/Na2CO3 (80°C, 12 h). Monitor regioselectivity via LC-MS to differentiate mono- vs. di-substituted products .

Q. What computational methods can predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :
  • Perform density functional theory (DFT) to calculate electrostatic potential maps, identifying electrophilic regions.
  • Use molecular docking (AutoDock Vina) with protein targets (e.g., kinase enzymes) to assess binding modes. Validate with experimental IC50 assays .

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer :
  • Source Evaluation : Cross-check data from peer-reviewed journals (e.g., J. Med. Chem.) vs. non-curated databases.
  • Experimental Replication : Repeat assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines).
  • Meta-Analysis : Use tools like RevMan to statistically reconcile discrepancies in IC50 values .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Methodological Answer :
  • Multivariate Regression : Correlate substituent properties (Hammett σ, logP) with bioactivity using SPSS or R.
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectral/biological data to identify key activity drivers .

Q. How can researchers optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. DCM) to model yield responses.
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor bromination in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.